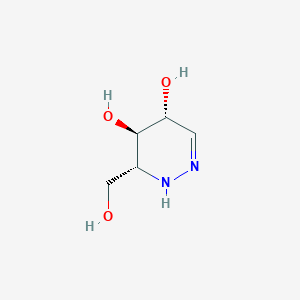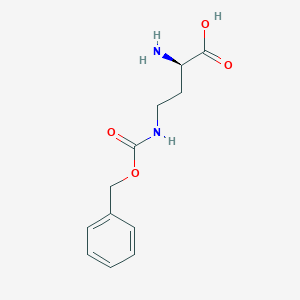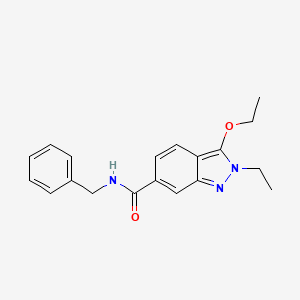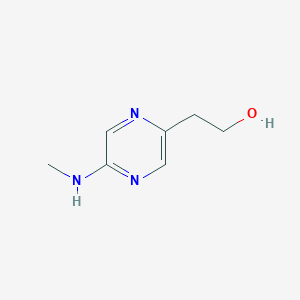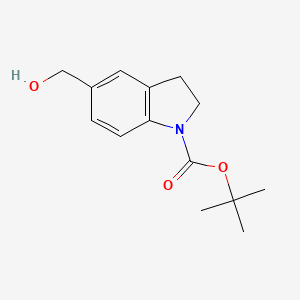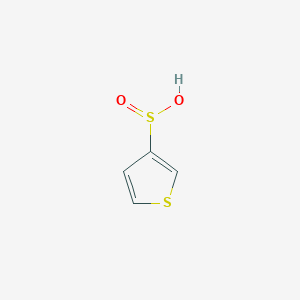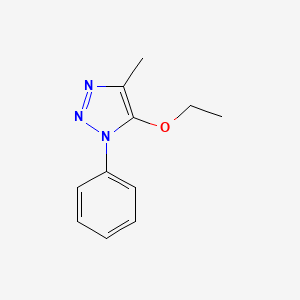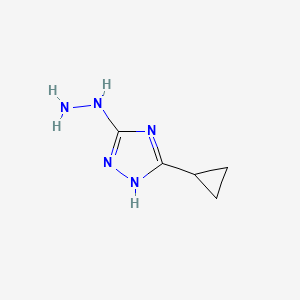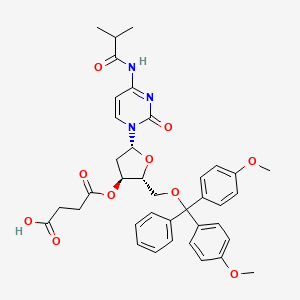![molecular formula C4H2N4O3 B13111695 [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining oxadiazole and pyrazine moieties, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione typically involves cyclization reactions. One common method includes the reaction of a heterocyclic diamine with a nitrite, leading to the formation of the desired fused ring system . Another approach involves reacting hydrazine hydrate with dicarbonyl compounds, which then undergoes cyclization to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce pyrazine derivatives with altered electronic properties .
Applications De Recherche Scientifique
[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways. The specific pathways involved depend on the particular application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Similar in structure but with a triazole ring instead of an oxadiazole ring.
1,2,5-Oxadiazolo[3,4-e]pyrazine: Another fused ring system with different positioning of nitrogen atoms.
4H,8H-Difurazano[3,4-b;3’,4’-e]pyrazine: A compound with a similar fused ring system but different heteroatoms
Uniqueness
What sets [1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione apart is its specific ring fusion and the electronic properties imparted by the oxadiazole and pyrazine rings.
Propriétés
Formule moléculaire |
C4H2N4O3 |
|---|---|
Poids moléculaire |
154.08 g/mol |
Nom IUPAC |
4,7-dihydrooxadiazolo[4,5-b]pyrazine-5,6-dione |
InChI |
InChI=1S/C4H2N4O3/c9-2-3(10)6-4-1(5-2)7-8-11-4/h(H,5,9)(H,6,10) |
Clé InChI |
OYEOANUWQHKSPX-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NC(=O)C(=O)N1)ON=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
